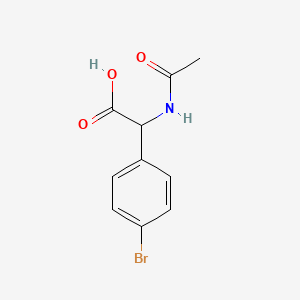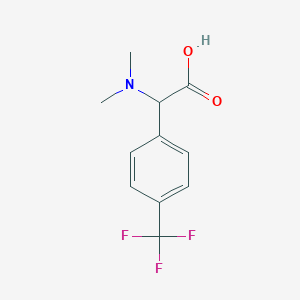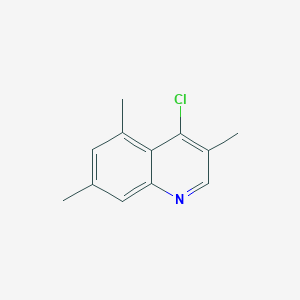
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine ring, a pyridine ring, and a hydroxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide typically involves multiple steps One common method includes the reaction of 5-ethyl-2-hydroxybenzaldehyde with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone This intermediate is then cyclized to form the pyrazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidine and pyridine rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-ethyl-2-hydroxyphenyl)oxidanesulfonic acid
- (5-ethyl-2-hydroxyphenyl)(phenyl)methanone
- 1,2-bis(5-ethyl-2-hydroxyphenyl)ethane-1,2-dione
Uniqueness
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-2-11-5-6-16(22)13(8-11)14-9-15(21-20-14)17(23)19-12-4-3-7-18-10-12/h3-8,10,14-15,20-22H,2,9H2,1H3,(H,19,23) |
Clé InChI |
BUYYBKACQKXUBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C2CC(NN2)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


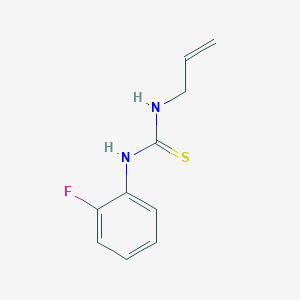
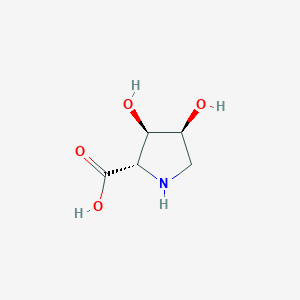
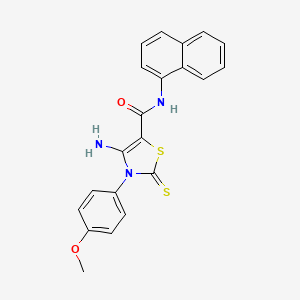

![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
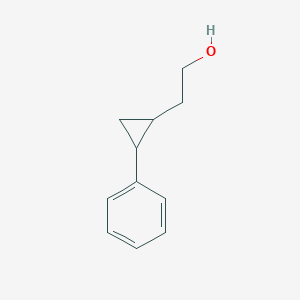
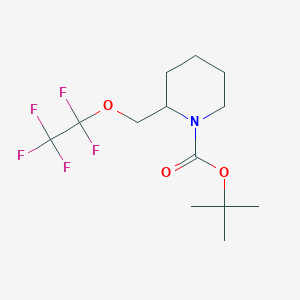

![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
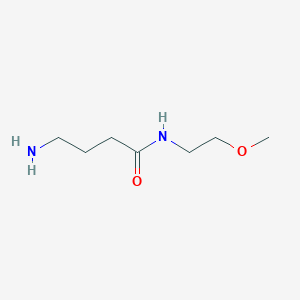
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
